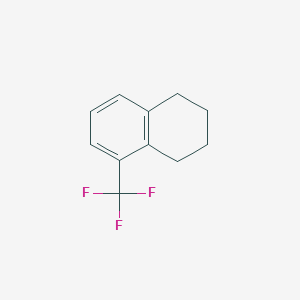

5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

描述

属性

IUPAC Name |

5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRARIAWAMPJVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232796 | |

| Record name | 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204295-76-0 | |

| Record name | 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Organocatalytic Enantioselective Synthesis

A prominent method reported involves an organocatalytic β-functionalization of ortho-1-trifluoromethylvinyl-(hetero)aromatic conjugated aldehydes, followed by an intramolecular nitrone 1,3-cycloaddition reaction (INCR) to construct trifluoromethylated tetralin derivatives with high enantioselectivity. This sequence enables the formation of the tetrahydronaphthalene core bearing a trifluoromethylated quaternary stereocenter.

- Use of nitromethane or N-Cbz-hydroxylamine as nucleophiles

- Mild reaction conditions with organocatalysts

- High stereochemical control

This method is effective for preparing enantiomerically enriched 5-(trifluoromethyl)-tetralin derivatives, although it may require subsequent steps to fully reduce or modify the tetrahydronaphthalene ring system.

Nucleophilic Trifluoromethylation of Ketoamides Derived from Tartaric Acid

Another well-documented approach is the diastereoselective nucleophilic trifluoromethylation of ketoamides, particularly those derived from L-tartaric acid scaffolds. This method employs trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of catalytic potassium carbonate in DMF to introduce the trifluoromethyl group selectively.

- Starting from ketoamides, trifluoromethylation occurs at the carbonyl carbon

- Sequential one-pot trifluoromethylation and etherification steps

- Final ketal hydrolysis and oxidative cleavage yield the trifluoromethylated tetrahydronaphthalene derivatives

This route allows access to all four stereoisomers of trifluoromethylated tetrahydronaphthalene-1,2-diols and their derivatives, which can be further manipulated to obtain 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene.

Functional Group Transformations on Trifluoromethylated Aromatic Precursors

A classical synthetic strategy involves preparing trifluoromethyl-substituted aromatic intermediates followed by functional group manipulations and ring closure to form the tetrahydronaphthalene core.

- Reduction of 3-nitro-5-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol using borane in THF

- Conversion of benzyl alcohol to bromide via reaction with triphenylphosphine and carbon tetrabromide

- Amination with dimethylamine to introduce amino functionality

- Catalytic hydrogenation to reduce nitro groups and saturate the ring system

This sequence is useful for preparing substituted tetrahydronaphthalenes bearing trifluoromethyl groups at the 5-position, with good yields and purity after chromatographic purification.

Palladium-Catalyzed Cross-Coupling and Subsequent Functionalization

Advanced synthetic routes utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) on brominated tetrahydronaphthalene intermediates to introduce the trifluoromethyl group or other substituents at the 5-position.

- Bromination of tetrahydronaphthalene derivatives at the 5-position

- Suzuki coupling with trifluoromethylated boronic acids or related reagents

- Amide coupling and further functional group transformations

This approach provides access to diverse 5-substituted tetrahydronaphthalenes, including 5-(trifluoromethyl) derivatives, with the possibility of fine-tuning electronic and steric properties for pharmaceutical applications.

Acid-Catalyzed Cyclization and Substitution Methods

Some patented methods describe the synthesis of substituted tetrahydronaphthalenes via acid-catalyzed cyclization of appropriate precursors, followed by substitution reactions to introduce trifluoromethyl groups.

- Refluxing mixtures of tetralone derivatives with amines and acid catalysts (e.g., p-toluenesulfonic acid) in toluene

- Continuous removal of water to drive cyclization

- Subsequent substitution or functionalization at the 5-position

This method is scalable and useful for producing tetrahydronaphthalene derivatives with various substituents, including trifluoromethyl groups.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The organocatalytic approach enables the creation of chiral centers with trifluoromethyl substituents, which is valuable for asymmetric synthesis in drug discovery.

- Diastereoselective trifluoromethylation using TMSCF3 is highly effective for preparing stereochemically defined trifluoromethylated tetrahydronaphthalenes, with the reaction conditions optimized to maximize selectivity and yield.

- The classical reduction and substitution pathway starting from nitro-trifluoromethylbenzoic acid derivatives is well-documented and yields intermediates amenable to further functionalization.

- Palladium-catalyzed couplings provide a modular and flexible route to install trifluoromethyl groups at the 5-position, allowing for late-stage diversification and analog synthesis.

- Acid-catalyzed cyclization methods offer a practical route for industrial-scale synthesis, especially when combined with amine substitution strategies.

This comprehensive review of preparation methods for this compound highlights the versatility of synthetic approaches ranging from organocatalysis and nucleophilic trifluoromethylation to classical aromatic substitutions and modern cross-coupling techniques. Selection of the method depends on the desired stereochemistry, scale, and functional group tolerance.

化学反应分析

Types of Reactions: 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: The trifluoromethyl group can influence the oxidation state of the compound, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the tetrahydronaphthalene ring, potentially affecting the trifluoromethyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium trifluoroacetate and trifluoromethyltrimethylsilane are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can produce various trifluoromethylated aromatic compounds.

科学研究应用

5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:

作用机制

The mechanism by which 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene exerts its effects is primarily influenced by the trifluoromethyl group. This group induces strong polarization of neighboring groups, increasing local hydrophobicity and enhancing metabolic stability . The compound can interact with various molecular targets, including enzymes and receptors, through its electron-withdrawing properties, affecting their activity and function.

相似化合物的比较

Key Observations:

Electronic Effects : The -CF3 group in the target compound creates a more electron-deficient aromatic system compared to methyl (-CH3) or methoxy (-OCH3) substituents. This influences reactivity in electrophilic substitution and binding interactions in biological systems .

Steric Considerations : Brominated and polymethylated analogs exhibit greater steric hindrance, which may limit their utility in applications requiring precise molecular recognition .

Physicochemical Data Comparison

*Estimated based on analogous fluorinated compounds.

生物活性

5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a unique organic compound characterized by a tetrahydronaphthalene core with a trifluoromethyl group. This structural feature significantly influences its biological activity and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design and development.

The biological activity of this compound is primarily attributed to the electron-withdrawing properties of the trifluoromethyl group. This group increases the hydrophobicity of the compound, which can enhance its interaction with biological targets such as enzymes and receptors. The compound's ability to undergo various chemical reactions also contributes to its biological efficacy.

Research Findings

Recent studies have explored the biological properties of this compound:

- Antimicrobial Activity : Compounds with similar trifluoromethyl substitutions have demonstrated significant antimicrobial properties. For instance, related compounds showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

- Neuroprotective Potential : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

- Pharmacological Applications : The incorporation of the trifluoromethyl group into pharmaceutical compounds has been shown to enhance metabolic stability and bioavailability. This makes it an attractive candidate for further drug development .

Case Study 1: Antimicrobial Activity

A series of compounds structurally related to this compound were synthesized and tested for their antimicrobial activity. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. For example:

| Compound Structure | MIC (µM) | Target Pathogen |

|---|---|---|

| N-[3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 0.16 - 0.68 | MRSA |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 10 | M. tuberculosis |

These findings highlight the potential of trifluoromethylated compounds in developing new antimicrobial agents .

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents has identified that compounds with trifluoromethyl substitutions can interact favorably with neurotransmitter receptors. A study involving animal models indicated that these compounds could potentially reduce neuroinflammation and promote neuronal survival under stress conditions .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of naphthalene derivatives or Friedel-Crafts alkylation using trifluoromethyl-containing reagents. Optimization involves controlling temperature (e.g., 80–120°C for hydrogenation ), solvent selection (e.g., tetralin as a hydrogen donor ), and catalyst choice (e.g., palladium on carbon for regioselectivity). Purity is enhanced via column chromatography with gradient elution (hexane/ethyl acetate) and verified by GC-MS or <sup>19</sup>F NMR .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use X-ray crystallography for definitive structural confirmation, complemented by DFT calculations to analyze electron density distribution. Spectroscopic techniques include <sup>1</sup>H/<sup>13</sup>C NMR for substituent effects and FT-IR to confirm C-F bond vibrations (1050–1150 cm<sup>-1</sup>). Thermogravimetric analysis (TGA) assesses thermal stability, while cyclic voltammetry evaluates redox behavior .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Prioritize fume hood use due to potential volatility and inhalation risks. Wear nitrile gloves and goggles to prevent dermal/ocular exposure. Store in airtight containers under inert gas (argon/nitrogen) to avoid degradation. Refer to toxicological profiles of analogous compounds (e.g., naphthalene derivatives) for hazard mitigation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported thermodynamic data (e.g., boiling points, partition coefficients)?

- Methodological Answer : Discrepancies in boiling points (e.g., 207–251°C ) may arise from impurities or measurement techniques. Apply high-fidelity models like COSMO-RS or Gaussian-based simulations to predict phase behavior. Cross-validate with experimental data from NIST-standardized methods . For partition coefficients (log P), use shake-flask experiments with HPLC analysis and compare with EPI Suite predictions .

Q. What strategies address low catalytic efficiency in reactions involving this compound as a substrate or intermediate?

- Methodological Answer : Screen alternative catalysts (e.g., Lewis acids like BF3·OEt2 for electrophilic substitutions) or employ flow chemistry to enhance mass transfer. Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps. For enantioselective transformations, chiral ligands such as BINAP or Josiphos improve stereocontrol .

Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in multi-step syntheses?

- Methodological Answer : The -CF3 group exerts strong electron-withdrawing effects, directing electrophilic attacks to meta/para positions. Steric hindrance can be quantified via molecular dynamics simulations (e.g., AMBER). Experimental validation includes competitive reaction studies with deuterated analogs and Hammett plots .

Q. What analytical techniques differentiate degradation products of this compound under oxidative or photolytic conditions?

- Methodological Answer : Use LC-QTOF-MS to identify low-abundance degradation products. Accelerated stability testing (40°C/75% RH for 6 months ) coupled with UV-Vis spectroscopy monitors photolytic pathways. Compare fragmentation patterns with NIST library entries .

Data Interpretation and Conflict Resolution

Q. How should researchers reconcile conflicting toxicity data between in vitro and in vivo studies?

- Methodological Answer : Conduct dose-response assays (e.g., IC50 in HepG2 cells vs. LD50 in rodents) and assess metabolic activation using S9 liver fractions. Apply benchmark dose modeling (BMD) to extrapolate human-relevant thresholds. Cross-reference ATSDR guidelines for naphthalene derivatives .

Q. What statistical approaches validate reproducibility in kinetic studies of this compound?

- Methodological Answer : Use ANOVA for inter-laboratory comparisons and Grubbs’ test to identify outliers. Replicate experiments under DOE (Design of Experiments) frameworks, varying parameters like pH and solvent polarity. Report confidence intervals (95% CI) for rate constants .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 207–251°C | Reduced-pressure distillation | |

| log P (Octanol-Water) | 3.2 ± 0.3 | Shake-flask/HPLC | |

| Thermal Decomposition Onset | 280°C | TGA (N2 atmosphere) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。